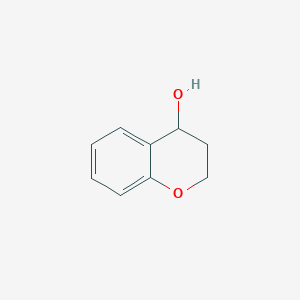

4-Chromanol

Description

Properties

IUPAC Name |

3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSHXMOLUWTMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40933308 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481-93-2 | |

| Record name | 4-Chromanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1481-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chroman-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chroman-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Elucidation of 4-Chromanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 4-chromanol, a heterocyclic compound of interest in various chemical and pharmaceutical research areas. This document details common synthetic routes, experimental protocols, and in-depth structural analysis using modern spectroscopic techniques.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a two-step process involving the preparation of the precursor, chroman-4-one, followed by its reduction.

Synthesis of Chroman-4-one

Chroman-4-one can be synthesized via a base-catalyzed reaction between a 2'-hydroxyacetophenone and an appropriate aldehyde.[1] While various aldehydes can be used to produce substituted chroman-4-ones, the synthesis of the parent chroman-4-one typically involves a reaction with formaldehyde. A general procedure, adapted from the synthesis of substituted chroman-4-ones, is provided below.[1][2][3]

-

Reaction Setup: To a solution of 2'-hydroxyacetophenone (1.0 eq.) in ethanol (0.4 M), add diisopropylamine (DIPA) (1.1 eq.) as a base.[1]

-

Aldehyde Addition: Add paraformaldehyde (1.1 eq.) to the reaction mixture.

-

Reaction Conditions: Heat the mixture using microwave irradiation at 160-170 °C for 1 hour.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂) and wash sequentially with 10% aqueous sodium hydroxide (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and brine.[1]

-

Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/heptane) to yield chroman-4-one.[1]

Reduction of Chroman-4-one to this compound

The reduction of the carbonyl group of chroman-4-one to a hydroxyl group yields this compound. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mildness and selectivity.[4]

-

Reaction Setup: Dissolve chroman-4-one (1.0 eq.) in a suitable solvent such as methanol (MeOH) or a mixture of methanol and tetrahydrofuran (THF).[3]

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.2 eq.) portion-wise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to proceed at 0 °C and then warm to room temperature. Monitor the reaction for completion using TLC (typically 15 minutes to a few hours).[3]

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the organic phase under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization to afford the pure product.[5][6][7][8][9]

Synthetic Pathway Overview

Structural Elucidation of this compound

The structure of this compound is confirmed through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms in this compound.

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic and aliphatic protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 6.8 - 7.5 | Multiplet | |

| H-4 | ~4.8 | Triplet | |

| H-2 | ~4.3 | Multiplet | |

| H-3 | ~2.1 | Multiplet | |

| OH | Variable | Singlet (broad) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-8a | ~154 |

| Aromatic CH | 116 - 130 |

| C-4a | ~121 |

| C-4 | ~64 |

| C-2 | ~62 |

| C-3 | ~31 |

Note: The chemical shifts are approximate and can vary based on experimental conditions.[10][11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This compound has a molecular weight of 150.17 g/mol .[3][13][14] Under electron ionization (EI), the molecular ion peak (M⁺) is observed at m/z 150. Chromanols can sometimes exhibit unconventional behavior under soft ionization conditions, producing radical cation molecular ions.[15]

Table of Key Mass Fragments

| m/z | Fragment Interpretation |

| 150 | [M]⁺ (Molecular Ion) |

| 132 | [M - H₂O]⁺ |

| 122 | |

| 121 | |

| 107 | |

| 94 | |

| 77 | [C₆H₅]⁺ |

Note: The fragmentation pattern can provide valuable structural information.[16][17]

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and ether functional groups.

Table of Characteristic IR Absorptions

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H stretch | 3400 - 3200 | Broad |

| C-H stretch (aromatic) | 3100 - 3000 | Sharp |

| C-H stretch (aliphatic) | 3000 - 2850 | Sharp |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to strong |

| C-O stretch (alcohol) | ~1230 | Strong |

| C-O-C stretch (ether) | ~1050 | Strong |

Note: The IR spectrum confirms the presence of key functional groups.[13]

Experimental Workflow and Logic

The overall process from starting materials to the structurally confirmed this compound follows a logical workflow.

Conclusion

This technical guide has outlined the primary synthetic route to this compound via the reduction of chroman-4-one, providing generalized experimental protocols. Furthermore, it has detailed the key spectroscopic techniques used for its structural elucidation, presenting typical data in a structured format. This information serves as a valuable resource for researchers and professionals engaged in the synthesis and characterization of chromanol derivatives for various applications in drug discovery and development.

References

- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. How To [chem.rochester.edu]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 8. mt.com [mt.com]

- 9. researchgate.net [researchgate.net]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 12. youtube.com [youtube.com]

- 13. US4479007A - Chroman-4-ones and process for preparing same - Google Patents [patents.google.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. KR101769204B1 - New method for preparation of chiral chromanol derivatives - Google Patents [patents.google.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. whitman.edu [whitman.edu]

4-Chromanol derivatives and their biological activities

An In-depth Technical Guide to 4-Chromanol Derivatives and Their Biological Activities

Introduction

The chroman (3,4-dihydro-2H-1-benzopyran) framework, and its oxidized derivative chroman-4-one, are pivotal heterocyclic structures in medicinal chemistry.[1][2] These scaffolds are considered "privileged structures" as they form the core of numerous natural products and synthetic compounds with a wide array of biological functions.[3] this compound (2,3-dihydro-2H-chromen-4-ol) derivatives, often synthesized from the corresponding 4-chromanones, represent a significant class of compounds with diverse and potent pharmacological activities. Their therapeutic potential stems from a variety of mechanisms, including antimicrobial action, antioxidant effects, and specific enzyme inhibition.[4][5][6]

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives. It includes tabulated quantitative data for comparative analysis, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers and drug development professionals.

Synthesis of this compound Derivatives

The primary route to synthesizing this compound derivatives involves the reduction of the corresponding 4-chromanone precursors. 4-Chromanones themselves are typically synthesized through methods like the base-mediated aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde.[3] More recent and efficient methods may utilize microwave irradiation or cascade radical cyclization.[3][7]

The subsequent reduction of the 4-carbonyl group of the chromanone is a critical step to yield the this compound. This can be achieved using various reducing agents. For instance, biotransformation using plant callus cells like Petroselinum neapolitanum can facilitate this conversion, offering an environmentally friendly approach.[8]

Biological Activities and Mechanisms of Action

This compound derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

Derivatives of the chromanol scaffold have demonstrated significant activity against various pathogenic microorganisms, including bacteria and fungi.

Antibacterial Activity: Many this compound derivatives show potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9] Structure-activity relationship (SAR) studies reveal that antibacterial potency is often enhanced by the presence of a hydroxyl group at the 4-position (the chromanol moiety), a hydrophobic substituent at the 2-position, and hydroxyl groups at the 5- and 7-positions of the chroman ring.[9] In some cases, the reduced this compound variants show more potent antituberculosis activity than their 4-chromanone precursors.[9] The proposed mechanism of action involves the dissipation of the bacterial membrane potential, which in turn inhibits macromolecular biosynthesis.[9] Some derivatives have also been found to inhibit DNA topoisomerase IV.[9]

Antifungal Activity: Several chroman-4-one and homoisoflavonoid derivatives have shown inhibitory effects against pathogenic fungi, particularly Candida species.[6] Molecular modeling studies on related chromanone derivatives suggest that their antifungal effects may arise from the inhibition of key proteins essential for fungal virulence and survival, such as HOG1 (High-Osmolarity Glycerol) kinase and FBA1 (Fructose-1,6-bisphosphate aldolase).[6]

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound | Target Organism | Activity | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| 2-propyl-4-chromanol (4a) | M. tuberculosis | Antituberculosis | 12.5 | [9] |

| 2-n-heptyl-7-OH-4-chromanol (4c) | M. tuberculosis | Antituberculosis | 25 | [9] |

| 2-n-heptyl-7-OH-4-chromanol (4c) | Gram-positive bacteria | Antibacterial | 12.5–25 | [9] |

| Chroman-4-one Derivative 1 | Candida albicans | Antifungal | 64 - 1024 | [6] |

| Chroman-4-one Derivative 2 | Candida albicans | Antifungal | 64 - 1024 | [6] |

| Chroman-4-one Derivative 21 | Candida albicans | Antifungal | 64 - 1024 |[6] |

Antioxidant Activity

Chromanol-type compounds are effective antioxidants that function by reducing oxygen-centered radicals.[4] Their efficiency is determined by the kinetics of this primary reaction and subsequent recycling pathways. The core hydroxy chromanol structure is also responsible for the antioxidant and reactive oxygen species (ROS)-scavenging activity of Vitamin E and its derivatives.[10] Studies comparing novel synthetic chromanols to α-tocopherol have shown promising results. For example, a dimeric derivative, "twin-chromanol," demonstrated better radical scavenging properties and a slower disproportionation rate of its resulting radical, making it a potent candidate for use as an artificial antioxidant.[4]

Anti-inflammatory and Anti-carcinogenic Activity

Natural and synthetic chromanols interfere with multiple signaling pathways central to inflammation and carcinogenesis.[5] These compounds are known to be promiscuous, targeting various enzymes, cellular receptors, and mitochondrial functions. Key molecular targets include 5-lipoxygenase and nuclear receptors. A significant mechanism of their anti-inflammatory action is the modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a critical regulator of the inflammatory response.[5]

Enzyme Inhibition

Specific this compound and 4-chromanone derivatives have been developed as selective inhibitors of enzymes implicated in various diseases.

Sirtuin 2 (SIRT2) Inhibition: A series of substituted chroman-4-ones were synthesized and identified as potent and selective inhibitors of SIRT2, a class III histone deacetylase.[3] SIRT2 is a therapeutic target for aging-related neurodegenerative disorders like Parkinson's and Alzheimer's disease. The most potent compounds, such as 6,8-dibromo-2-pentylchroman-4-one, exhibit inhibitory concentrations in the low micromolar range and high selectivity for SIRT2 over other sirtuins like SIRT1 and SIRT3.[3]

α-Glucosidase Inhibition: Certain chromanone derivatives have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[1][11] Inhibition of this enzyme can help manage hyperglycemia in diabetic patients. For example, benzylidene-4-chromanone derivatives have been highlighted as lead compounds for developing novel α-glucosidase inhibitors.[1]

Table 2: Enzyme Inhibition by Chroman-4-one/ol Derivatives

| Compound | Target Enzyme | Activity | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | Neuroprotective | 1.5 | [3] |

| (E)-2-(chroman-4-ylidene)-N-methylhydrazine-1-carbothioamide (3a) | α-glucosidase | Antidiabetic | 14.28 | [11] |

| (E)-2-(chroman-4-ylidene)-N-phenylhydrazine-1-carbothioamide (3j) | α-glucosidase | Antidiabetic | 11.82 |[11] |

Experimental Protocols

General Synthesis of 2-Substituted Chroman-4-ones[3]

This protocol describes a microwave-assisted method for synthesizing chroman-4-one precursors.

-

Reaction Setup: In a suitable microwave vial, dissolve the appropriate 2'-hydroxyacetophenone in ethanol (EtOH) to make a 0.4 M solution.

-

Reagent Addition: Add the desired aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents) to the solution.

-

Microwave Irradiation: Seal the vial and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

-

Work-up: After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂).

-

Extraction: Wash the organic phase sequentially with 10% aqueous sodium hydroxide (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and finally brine.

-

Drying and Concentration: Dry the organic phase over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography to yield the desired chroman-4-one.

Note: The resulting 4-chromanone can then be reduced to the corresponding this compound using a standard reducing agent like sodium borohydride (NaBH₄) in a suitable solvent such as methanol or ethanol.

Antimicrobial Susceptibility Testing (Microdilution Method)[7]

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) for antimicrobial activity.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

-

Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. Prepare serial twofold dilutions of the stock solution in a 96-well microplate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized microbial inoculum to each well of the microplate, resulting in a final volume of 100-200 µL per well.

-

Controls: Include a positive control (microorganism in broth without compound), a negative control (broth only), and a solvent control (microorganism in broth with the highest concentration of the solvent used).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37 °C for 18-24 hours for bacteria; 35 °C for 24-48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by using a growth indicator like resazurin.

Conclusion

This compound derivatives represent a versatile and highly promising class of compounds in drug discovery. Their diverse biological activities, including potent antimicrobial, antioxidant, anti-inflammatory, and specific enzyme-inhibiting properties, underscore their therapeutic potential. The established synthetic pathways allow for extensive structural modifications, enabling detailed structure-activity relationship studies to optimize potency and selectivity. Future research should continue to explore the molecular mechanisms underlying their activities and focus on advancing lead compounds through preclinical and clinical development for a range of therapeutic applications, from infectious diseases to neurodegeneration and metabolic disorders.

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Cutting Edge: A Technical Guide to the Natural Sources and Isolation of 4-Chromanol Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural origins and isolation methodologies for 4-Chromanol compounds. As a core structural motif in a variety of bioactive molecules, the efficient sourcing and purification of these compounds are of paramount importance in the fields of pharmaceutical research and development. This document details the primary natural reservoirs of this compound derivatives, presents quantitative data on their abundance, and offers detailed experimental protocols for their extraction and isolation. Furthermore, it elucidates the key signaling pathways influenced by these compounds, providing a molecular context for their therapeutic potential.

Natural Sources of this compound Derivatives

The this compound core is the foundational structure for a diverse class of naturally occurring compounds, most notably the tocopherols (Vitamin E), tocotrienols, and sargachromenols. These compounds are predominantly synthesized by photosynthetic organisms.

Plant Sources: A wide array of plants serve as rich sources of tocopherols and tocotrienols. Vegetable oils are particularly abundant in these compounds. Palm oil, for instance, is a primary source of tocotrienols, while soybean oil is a significant source of tocopherols.[1][2] Other notable plant sources include rice bran, wheat germ, barley, and nuts.[3] The deodorizer distillate, a byproduct of vegetable oil refining, is a highly concentrated source of these valuable compounds.[4][5]

Marine Sources: The marine environment, particularly brown algae of the Sargassum genus, is a unique source of sargachromenols, a class of this compound derivatives with promising anti-inflammatory and antioxidant properties.[6][7] Species such as Sargassum siliquastrum and Sargassum horneri have been identified as potent producers of these compounds.[8]

Other Sources: While plants and algae are the most well-documented sources, cyanobacteria are also known to produce a variety of secondary metabolites and may represent a potential, though less explored, reservoir of this compound derivatives.

Quantitative Analysis of this compound Derivatives in Natural Sources

The concentration of this compound derivatives can vary significantly depending on the natural source, geographical location, and extraction method. The following tables summarize the quantitative data for tocopherols and tocotrienols in various vegetable oils and the yield of sargachromenols from Sargassum species.

Table 1: Tocopherol and Tocotrienol Content in Selected Vegetable Oils (mg/100g of oil) [9]

| Oil Type | α-Tocopherol | β-Tocopherol | γ-Tocopherol | δ-Tocopherol | α-Tocotrienol | β-Tocotrienol | γ-Tocotrienol | δ-Tocotrienol | Total Tocols |

| Palm Oil | 20-30 | <5 | 5-10 | <5 | 20-30 | <5 | 40-60 | 10-20 | 95-130 |

| Rice Bran Oil | 10-20 | <5 | 20-30 | <5 | 20-30 | <5 | 30-40 | 5-10 | 85-110 |

| Soybean Oil | 5-15 | <5 | 50-70 | 20-30 | <1 | <1 | <1 | <1 | 75-115 |

| Sunflower Oil | 40-60 | <5 | <5 | <1 | <1 | <1 | <1 | <1 | 40-65 |

| Corn Oil | 10-20 | <5 | 50-70 | <5 | <1 | <1 | <1 | <1 | 60-95 |

Table 2: Sargachromenol Yield from Sargassum Species

| Species | Compound | Yield | Reference |

| Sargassum siliquastrum | Sargachromanol E | Not explicitly quantified in the abstract, but isolated via preparative CPC. | [10] |

| Sargassum yezoense | Sargachromenol (SCM) | 0.53% - 1.96% of total extract yield. | [11] |

| Sargassum species | Sargaquinoic acid and Sargachromenol (combined) | Estimated 1-5g per 1kg of dried seaweed. | [6] |

Experimental Protocols for Isolation and Purification

The successful isolation of this compound derivatives from their natural matrices requires carefully optimized extraction and chromatographic techniques.

General Extraction Procedures

Solvent Extraction: This is the most common initial step for extracting lipophilic compounds like tocopherols and tocotrienols from oilseeds and deodorizer distillates.

-

From Vegetable Oils: The oil is typically diluted with a nonpolar solvent like hexane.[12]

-

From Deodorizer Distillate: A two-step process is often employed. First, a modified Soxhlet extraction can be used to separate the distillate into non-polar and polar fractions. The this compound derivatives are concentrated in the polar fraction.[4][13] A subsequent extraction with a deep eutectic solvent (DES), such as a mixture of choline chloride and p-cresol, has shown high efficiency in selectively extracting tocopherols.[5][14]

Extraction from Algae: For sargachromenols, the dried and powdered algal biomass is typically subjected to sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like chloroform or a mixture of n-hexane and ethyl acetate.[10]

Detailed Chromatographic Separation Protocols

High-Performance Liquid Chromatography (HPLC) for Tocopherols and Tocotrienols from Palm Oil: [3][15][16]

-

Sample Preparation: 0.1 g of the palm oil sample is dissolved in n-hexane in a 25 mL volumetric flask.

-

HPLC System: An Agilent 1100 Series HPLC or equivalent, equipped with a fluorescence detector and a normal phase silica column (e.g., Zorbax SIL, 5µm, 150mm x 4.6mm i.d.).

-

Mobile Phase: An isocratic elution with a mixture of n-hexane, tetrahydrofuran (THF), and 2-propanol (1000:60:4, by vol.).

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detection with an excitation wavelength of 292 nm and an emission wavelength of 326 nm.

-

Expected Retention Times: α-tocopherol (~4.9 min), α-tocomonoenol (~5.3 min), α-tocotrienol (~5.9 min), γ-tocotrienol (~9.4 min), and δ-tocotrienol (~12.6 min).[3]

Centrifugal Partition Chromatography (CPC) for Sargachromanol E from Sargassum siliquastrum: [10][17]

-

Sample Preparation: The chloroform fraction of the Sargassum siliquastrum extract is used.

-

CPC System: A preparative CPC instrument.

-

Two-Phase Solvent System: A mixture of n-hexane:ethyl acetate:methanol:water (5:5:7:3, v/v/v/v). The lower aqueous phase is used as the stationary phase, and the upper organic phase is the mobile phase.

-

Operation: The chloroform fraction is dissolved in a mixture of the upper and lower phases and injected into the CPC system. The mobile phase is pumped through the column at a specific flow rate, and fractions are collected.

-

Analysis: The collected fractions are analyzed by HPLC to identify those containing the pure sargachromanol E.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound Derivatives

This compound derivatives, particularly tocopherols and tocotrienols, have been shown to exert their biological effects by modulating key signaling pathways involved in inflammation and cell proliferation.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Tocopherols and tocotrienols have been shown to inhibit the activation of NF-κB.[18][19][20] This inhibition can occur through the suppression of IκBα kinase (IKK) activation, which prevents the degradation of the inhibitory protein IκBα. As a result, the NF-κB p65/p50 dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[18][21]

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes p38, JNK, and ERK, is another critical pathway in inflammation and cell proliferation. Tocotrienols, in particular, have been demonstrated to modulate this pathway.[22][23] They can inhibit the phosphorylation of key kinases in the MAPK cascade, thereby suppressing downstream inflammatory responses.[22]

Caption: Modulation of the MAPK signaling pathway by this compound derivatives.

General Experimental Workflow for Isolation

The isolation of a pure this compound derivative from a natural source typically follows a multi-step process, as illustrated in the workflow diagram below. This process begins with the preparation of the raw material and progresses through extraction, fractionation, and purification to yield the isolated compound.

Caption: A general experimental workflow for the isolation of this compound derivatives.

References

- 1. Tocopherols and Tocotrienols in Common and Emerging Dietary Sources: Occurrence, Applications, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. thescipub.com [thescipub.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Extraction of Tocopherol from Soybean Oil Deodorizer Distillate by Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. devilslane.com [devilslane.com]

- 7. Pharmacological and natural products diversity of the brown algae genus Sargassum - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03576A [pubs.rsc.org]

- 8. Sargachromenol Purified from Sargassum horneri Inhibits Inflammatory Responses via Activation of Nrf2/HO-1 Signaling in LPS-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Preparative isolation of sargachromanol E from Sargassum siliquastrum by centrifugal partition chromatography and its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of Sargahydroquinoic Acid and Sargachromenol in the Anti-Inflammatory Effect of Sargassum yezoense - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thepharmajournal.com [thepharmajournal.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Separation of tocol (tocopherol & tocotrienol) and phytosterols from palm fatty acid distillate by saponification and purification by low temperature solvent crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Extraction of Vitamin E Isomers from Palm Oil: Methodology, Characterization, and in Vitro Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fisheries and Aquatic Sciences [e-fas.org]

- 18. portlandpress.com [portlandpress.com]

- 19. Gamma-tocotrienol inhibits nuclear factor-kappaB signaling pathway through inhibition of receptor-interacting protein and TAK1 leading to suppression of antiapoptotic gene products and potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]

- 21. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. img.gcimagazine.com [img.gcimagazine.com]

- 23. Tocotrienols: A Family of Molecules with Specific Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

4-Chromanol: An In-depth Technical Guide on its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chromanol (4-hydroxychroman), a heterocyclic compound, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in biological systems. The primary mechanism revolves around its potent antioxidant properties, specifically its ability to scavenge free radicals and inhibit lipid peroxidation. Furthermore, evidence suggests that this compound and its derivatives modulate key signaling pathways involved in inflammation, including the 5-lipoxygenase (5-LOX) and nuclear factor-kappa B (NF-κB) pathways, and may interact with nuclear receptors such as the pregnane X receptor (PXR). This guide synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanism of Action: Antioxidant Activity

The foundational mechanism of action of this compound is its ability to act as a potent antioxidant. This activity is primarily attributed to the hydroxyl group on the chroman ring, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS) and other free radicals.

Free Radical Scavenging

This compound directly scavenges free radicals, thereby terminating the chain reactions that lead to oxidative stress and cellular damage. The primary mechanism for this is believed to be hydrogen atom transfer (HAT).

Signaling Pathway: Free Radical Scavenging by this compound

Spectroscopic Profile of 4-Chromanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chromanol (CAS No. 1481-93-2), a heterocyclic compound of interest in medicinal chemistry and materials science. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition, to support compound identification, characterization, and further research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.18 | d | 7.6 | 1 | H-5 |

| 6.87 | t | 7.6 | 1 | H-7 |

| 6.80 | t | 7.6 | 1 | H-6 |

| 6.74 | d | 7.6 | 1 | H-8 |

| 4.77 | t | 4.4 | 1 | H-4 |

| 4.31 | ddd | 11.0, 5.4, 3.4 | 1 | H-2a |

| 4.22 | ddd | 11.0, 8.8, 3.4 | 1 | H-2b |

| 2.80 | s | - | 1 | OH |

| 2.14 | m | - | 1 | H-3a |

| 2.02 | m | - | 1 | H-3b |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 154.5 | C-8a |

| 129.8 | C-5 |

| 127.4 | C-7 |

| 121.5 | C-4a |

| 120.8 | C-6 |

| 117.1 | C-8 |

| 65.1 | C-4 |

| 63.8 | C-2 |

| 31.1 | C-3 |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Strong, Broad | O-H stretch (alcohol) |

| 3020 | Medium | C-H stretch (aromatic) |

| 2920 | Medium | C-H stretch (aliphatic) |

| 1580, 1480, 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1230 | Strong | C-O stretch (aryl ether) |

| 1050 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Putative Fragment Assignment |

| 150 | 100 | [M]⁺ (Molecular Ion) |

| 132 | 30 | [M - H₂O]⁺ |

| 121 | 80 | [M - CHO]⁺ |

| 107 | 40 | [M - C₂H₃O]⁺ |

| 91 | 35 | [C₇H₇]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The sample is placed in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of, for example, 400 MHz. A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz). A proton-decoupled pulse sequence is utilized to simplify the spectrum to single lines for each unique carbon atom. The solvent signal (CDCl₃ at δ = 77.16 ppm) is used as an internal reference.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr (potassium bromide) pellet. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded over the range of 4000-400 cm⁻¹, and a background spectrum of a pure KBr pellet is subtracted to obtain the final spectrum of the compound.

Mass Spectrometry (MS)

The mass spectrum of this compound is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column (e.g., a non-polar polydimethylsiloxane column). The separated compound then enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) is employed, with a standard electron energy of 70 eV.

-

Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Visualization of Methodologies

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: General workflow for spectroscopic analysis.

In Vitro Antioxidant Activity of 4-Chromanol and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro antioxidant activity of 4-chromanol and its derivatives. While quantitative data for the parent this compound is limited in the available literature, this document summarizes the antioxidant capacity of several key derivatives, offering insights into their potential as radical scavengers. Detailed experimental protocols for common in vitro antioxidant assays, namely the DPPH and ABTS methods, are provided to facilitate the replication and further investigation of these compounds. Furthermore, this guide illustrates the fundamental mechanisms of chromanol antioxidant activity and the general workflow of in vitro antioxidant assessment through logical diagrams.

Introduction

Chromanol-based compounds are recognized for their antioxidant properties, primarily attributed to the hydroxyl group on the chroman ring, which can donate a hydrogen atom or an electron to neutralize free radicals. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases. The this compound scaffold, in particular, serves as a core structure for a variety of natural and synthetic compounds with significant biological activities. This guide focuses on the in vitro assessment of the antioxidant potential of this compound and its derivatives, providing valuable data and methodologies for researchers in the field of drug discovery and development.

Quantitative Antioxidant Activity Data

| Compound | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |

| (E)-2-(chroman-4-ylidene)-N-methylhydrazine-1-carbothioamide | ABTS | 3.76 | Trolox | 8.04[1] |

| Flavone Derivative 4 | DPPH | 3.53 ± 0.1 | - | - |

| 4-hydroxycoumarin derivative 2b | DPPH (30 min) | Comparable to Ascorbic Acid & BHT | Ascorbic Acid | 24.17 |

| BHT | 8.62 | |||

| 4-hydroxycoumarin derivative 6b | DPPH (30 min) | Comparable to Ascorbic Acid & BHT | Ascorbic Acid | 24.17 |

| BHT | 8.62 | |||

| 4-hydroxycoumarin derivative 2c | DPPH (30 min) | Comparable to Ascorbic Acid & BHT | Ascorbic Acid | 24.17 |

| BHT | 8.62 | |||

| 4-hydroxycoumarin derivative 4c | DPPH (30 min) | Comparable to Ascorbic Acid & BHT | Ascorbic Acid | 24.17 |

| BHT | 8.62 |

Note: The level of antioxidant activity can be broadly classified based on IC50 values as follows: very strong (< 50 µg/mL), strong (50-100 µg/mL), moderate (101-150 µg/mL), and weak (151-200 µg/mL).[2]

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate and reproducible assessment of antioxidant activity. The following sections provide comprehensive methodologies for the two most common in vitro antioxidant assays: the DPPH radical scavenging assay and the ABTS radical cation decolorization assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, to the yellow-colored diphenylpicrylhydrazine upon reaction with an antioxidant.[3][4]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol), spectrophotometric grade

-

Test compounds (this compound or its derivatives)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer capable of measuring absorbance at 517 nm

-

96-well microplate or cuvettes

-

Micropipettes

Procedure:

-

Preparation of DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[3]

-

Preparation of Test Samples and Control: Prepare a stock solution of the test compound and the positive control in a suitable solvent. From the stock solutions, prepare a series of dilutions to determine the IC50 value.[3]

-

Assay Protocol:

-

In a 96-well microplate, add a specific volume of the test sample or standard to the wells.

-

Add the DPPH working solution to each well.

-

Include a blank containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[3]

-

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

-

IC50 Value Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.[5][6]

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate (K2S2O8) or Ammonium persulfate ((NH4)2S2O8)

-

Methanol or appropriate buffer solution

-

Test compounds (this compound or its derivatives)

-

Positive control (e.g., Trolox)

-

Spectrophotometer capable of measuring absorbance at 734 nm

-

96-well microplate or cuvettes

-

Micropipettes

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with methanol or buffer to obtain an absorbance of approximately 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples and Control: Prepare a stock solution of the test compound and the positive control in a suitable solvent. From the stock solutions, prepare a series of dilutions.

-

Assay Protocol:

-

Add a small volume of the test sample or standard to the wells of a 96-well microplate.

-

Add the ABTS working solution to each well.

-

Incubate the plate at room temperature for a specific time (e.g., 5-30 minutes).[5]

-

-

Absorbance Measurement: Measure the absorbance of each well at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Where Abs_control is the absorbance of the ABTS working solution without the sample, and Abs_sample is the absorbance of the ABTS working solution with the sample.

-

-

IC50 Value Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizations

General Workflow for In Vitro Antioxidant Activity Assessment

The following diagram illustrates a typical workflow for evaluating the in vitro antioxidant activity of a compound like this compound.

Caption: General workflow for in vitro antioxidant activity assessment.

Proposed Antioxidant Mechanism of this compound

The antioxidant activity of chromanols is generally attributed to two primary mechanisms: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET). The phenolic hydroxyl group is the key functional group responsible for this activity.

Caption: Proposed antioxidant mechanisms of this compound.

Conclusion

This technical guide provides a foundational understanding of the in vitro antioxidant activity of this compound and its derivatives. While a clear quantitative picture for the parent compound remains to be fully elucidated, the data on its derivatives suggest that the this compound scaffold is a promising template for the development of potent antioxidant agents. The detailed experimental protocols and illustrative diagrams included herein are intended to serve as a valuable resource for researchers, enabling further exploration and characterization of this important class of compounds in the context of antioxidant research and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

The Stereochemistry of 4-Chromanol: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chromanol, a heterocyclic alcohol derivative of chroman, presents a chiral center at the C4 position, leading to the existence of (R)- and (S)-enantiomers. The stereochemistry of bioactive molecules is of paramount importance in drug discovery and development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This technical guide provides an in-depth exploration of the stereochemistry of this compound, including methodologies for the synthesis of racemic and enantiomerically-enriched forms, protocols for chiral separation and analysis, and a framework for understanding its stereochemical implications.

Stereoisomers of this compound

The presence of a single stereocenter at the C4 position gives rise to a pair of enantiomers: (R)-4-Chromanol and (S)-4-Chromanol. These molecules are non-superimposable mirror images of each other and, while possessing identical physical properties in an achiral environment (e.g., melting point, boiling point), they can interact differently with other chiral molecules, such as biological receptors and enzymes.

An In-depth Technical Guide on the Solubility and Stability of 4-Chromanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chromanol (also known as 3,4-Dihydro-2H-1-benzopyran-4-ol or 4-Hydroxychroman) is a heterocyclic alcohol with a molecular formula of C₉H₁₀O₂ and a molecular weight of 150.18 g/mol .[1] Its structure, featuring a polar hydroxyl group on a largely non-polar chroman backbone, imparts amphiphilic characteristics that govern its solubility and stability. This technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound's solubility in various solvents and its chemical stability under different environmental conditions. Due to the limited availability of specific quantitative data in public literature, this guide emphasizes theoretical predictions based on molecular structure, offers data on structurally similar compounds for reference, and provides detailed experimental protocols for researchers to determine these critical parameters.

Solubility Profile of this compound

The solubility of a compound is fundamentally dictated by the principle of "like dissolves like," where substances with similar intermolecular forces are more likely to be miscible.[2][3] this compound's structure contains a hydroxyl (-OH) group capable of acting as both a hydrogen bond donor and acceptor, and a polar ether linkage within the chroman ring. These features suggest an affinity for polar solvents. Conversely, the bicyclic aromatic-aliphatic structure is non-polar and hydrophobic, favoring solubility in non-polar organic solvents. The balance between these opposing characteristics determines its solubility in a given solvent.

Theoretical Solubility Assessment

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxyl group of this compound can form strong hydrogen bonds with protic solvents. However, the non-polar chroman scaffold limits its aqueous solubility. Short-chain alcohols like ethanol and methanol are expected to be good solvents due to their ability to engage in hydrogen bonding while also having a hydrocarbon character that can solvate the non-polar part of the molecule. Solubility in water is expected to be low.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and acetone can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of this compound. These solvents are generally effective at dissolving moderately polar compounds. Therefore, good solubility is anticipated in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The hydrophobic nature of the chroman ring system suggests some solubility in non-polar solvents. However, the presence of the polar hydroxyl group will likely prevent high solubility unless the non-polar character of the solvent is sufficient to overcome the energy required to break the intermolecular hydrogen bonds between this compound molecules in its solid state.

Quantitative Solubility Data (Reference Compound: 4-Hydroxycoumarin)

| Solvent System | Solubility of 4-Hydroxycoumarin (mg/mL) | Reference |

| Dimethyl Sulfoxide (DMSO) | ~ 30 | [4][5] |

| Dimethylformamide (DMF) | ~ 30 | [4][5] |

| Ethanol | ~ 30 | [4][5] |

| Ethanol:PBS (pH 7.2) (1:5 v/v) | ~ 0.16 | [4][5] |

| Hot Water | Soluble | [6] |

| Water (room temperature) | Practically Insoluble | [6][7] |

| Acetone | Soluble | [7] |

| Diethyl Ether | Soluble | [7] |

Table 1: Solubility data for the reference compound 4-Hydroxycoumarin.

Stability Profile of this compound

The chemical stability of this compound is a critical factor for its storage, formulation, and application. Key factors influencing its stability include pH, temperature, and light exposure. Its antioxidant properties suggest a certain resilience to oxidation, yet its secondary alcohol structure indicates potential susceptibility to specific chemical transformations.

Susceptibility to Degradation

-

Oxidation: As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 4-chromanone. This transformation has been observed in biotransformation studies, indicating that enzymatic or chemical oxidation is a primary degradation pathway.[3][8] The presence of the phenolic ether might also be a site for oxidative cleavage under harsh conditions.

-

Acid/Base Instability: The stability of this compound can be pH-dependent. In strongly acidic conditions, the ether linkage of the chroman ring could potentially undergo hydrolysis, although this typically requires harsh conditions. The hydroxyl group's reactivity can also be influenced by pH.

-

Thermal Degradation: Elevated temperatures can accelerate degradation reactions. The rate of degradation often follows the Arrhenius equation, where an increase of 10°C can significantly increase the reaction rate.[8]

-

Photostability: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation reactions in many organic molecules.[9] The aromatic ring in this compound can absorb UV light, potentially leading to degradation.

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the solubility and stability of this compound.

Protocol for Isothermal Shake-Flask Solubility Determination

This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent (e.g., water, ethanol, DMSO, hexane).

-

Equilibration: Seal the vials and place them in a constant-temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solids to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration/Centrifugation: Filter the aliquot through a suitable membrane filter (e.g., 0.22 µm PTFE or PVDF) or centrifuge at high speed to remove any remaining solid particles.

-

Quantification: Dilute the clear filtrate with an appropriate solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and expressed in units such as mg/mL or mol/L.

Protocol for Forced Degradation and Stability Studies

Forced degradation studies are performed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) at room temperature or with gentle heating.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.

-

Thermal Degradation: Heat the stock solution (e.g., at 60-80°C) in a stable buffer (e.g., pH 7.4). Solid samples should also be exposed to dry heat.

-

Photodegradation: Expose the stock solution and solid sample to a controlled source of UV and visible light, as specified by ICH Q1B guidelines.[9]

-

-

Sample Analysis: At specified time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Data Evaluation: Quantify the amount of this compound remaining and identify and characterize any significant degradation products, potentially using LC-MS/MS.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Solvent Miscibility Table [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 4-Hydroxycoumarin | 1076-38-6 [chemicalbook.com]

- 7. 4-Hydroxycoumarin, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. ijsdr.org [ijsdr.org]

- 9. ijcrt.org [ijcrt.org]

Methodological & Application

Application Notes and Protocols for the Synthesis and Anticancer Evaluation of 4-Chromanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman scaffold, a core structure in a variety of natural products and synthetic compounds, has garnered significant attention in medicinal chemistry due to its broad range of biological activities. Among its derivatives, 4-chromanols and their oxidized counterparts, 4-chromanones, have emerged as promising candidates for anticancer drug development.[1][2] These compounds have been shown to exhibit cytotoxic effects against a panel of human cancer cell lines, often acting through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[1][3] This document provides detailed protocols for the synthesis of 4-chromanol derivatives and their subsequent evaluation as potential anticancer agents.

Synthesis of this compound and 4-Chromanone Derivatives

The synthesis of the this compound scaffold can be readily achieved through the reduction of the corresponding 4-chromanone. 4-Chromanones themselves are typically synthesized via an intramolecular Friedel-Crafts-type cyclization of 3-phenoxypropanoic acids or by a one-pot reaction involving phenols and α,β-unsaturated acids. A common and efficient method for the synthesis of substituted chroman-4-ones involves a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition.[4]

General Synthetic Workflow

The overall process for generating and testing these compounds is outlined below.

Caption: General workflow from synthesis to anticancer evaluation.

Experimental Protocol: Synthesis of 2-Alkyl-Chroman-4-ones

This protocol is adapted from a microwave-assisted one-pot synthesis.[4]

Materials:

-

Substituted 2'-hydroxyacetophenone

-

Appropriate aldehyde (e.g., hexanal)

-

Diisopropylamine (DIPA)

-

Ethanol

-

Ethyl acetate (EtOAc)

-

Hexane

-

Microwave reactor

Procedure:

-

In a microwave vial, combine the 2'-hydroxyacetophenone (1.0 mmol), the aldehyde (1.1 mmol), and diisopropylamine (1.1 mmol) in ethanol (3-5 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 160-170 °C for 1 hour.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography using a gradient of ethyl acetate in hexane to yield the desired 2-alkyl-chroman-4-one.[4]

-

Characterize the final product by NMR and mass spectrometry.

Experimental Protocol: Reduction of 4-Chromanone to this compound

Materials:

-

Substituted 4-chromanone

-

Sodium borohydride (NaBH4)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve the 4-chromanone (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 mmol) portion-wise over 10 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the this compound.

-

Purify further by column chromatography if necessary.

Anticancer Activity of this compound Derivatives

A variety of this compound and 4-chromanone derivatives have been synthesized and evaluated for their cytotoxic activity against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound. The table below summarizes the in vitro anticancer activity of selected chromanone derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HT-29 (Colon) | ~8-30 | [5][6] |

| HCT-116 (Colon) | ~8-30 | [5][6] | |

| Compound 3 | HT-29 (Colon) | ~8-30 | [5][6] |

| HCT-116 (Colon) | ~8-30 | [5][6] | |

| Compound 5 | HT-29 (Colon) | ~8-30 | [5][6] |

| HCT-116 (Colon) | ~8-30 | [5][6] | |

| A03 | U2OS (Osteosarcoma) | Not specified | [7] |

| A10 | U2OS (Osteosarcoma) | Not specified | [7] |

| A16 | A375 (Melanoma) | Not specified | [7] |

| PKB-4 | MCF-7 (Breast) | Promising activity | [8] |

| PKB-10 | MCF-7 (Breast) | Promising activity | [8] |

Mechanism of Action: Signaling Pathway Modulation

This compound derivatives exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and interference with key signaling pathways.[1] For instance, some 4H-chromen-4-one derivatives have been identified as inhibitors of the BRAF kinase, a crucial component of the MAPK/ERK signaling pathway that is often dysregulated in cancer.[7]

Caption: Inhibition of the BRAF-MEK-ERK signaling pathway.

Experimental Protocols for Anticancer Evaluation

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay by Annexin V Staining

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.

Materials:

-

Cancer cells treated with a this compound derivative

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with the test compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Conclusion

This compound derivatives represent a versatile and promising class of compounds for the development of novel anticancer therapies. The synthetic routes are generally straightforward, allowing for the generation of diverse libraries for structure-activity relationship (SAR) studies. The protocols outlined in this document provide a foundation for the synthesis, in vitro screening, and preliminary mechanistic evaluation of these compounds. Further investigations into their specific molecular targets and in vivo efficacy are warranted to advance the most promising candidates toward clinical development.

References

- 1. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Anticancer Study of Novel 4H-Chromen Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: 4-Chromanol as a Versatile Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-chromanol and its derivatives as key intermediates in the synthesis of a diverse range of biologically active molecules. The protocols detailed below are based on established literature and offer a starting point for the synthesis of novel compounds for drug discovery and development.

Introduction to this compound in Synthesis

This compound, and its readily accessible precursor 4-chromanone, are privileged scaffolds in medicinal chemistry. The chroman framework is a core structural motif in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities. The strategic positioning of the hydroxyl group in this compound allows for a range of chemical transformations, making it a valuable intermediate for the synthesis of complex molecules, including antimicrobial and anticancer agents, as well as inhibitors of enzymes like Sirtuin 2 (SIRT2).[1][2] The synthesis of chiral this compound derivatives is of particular importance, as the stereochemistry often plays a crucial role in biological activity.[3]

Synthetic Pathways and Applications

This compound is typically synthesized via the reduction of the corresponding 4-chromanone. This transformation is often high-yielding and can be achieved with a high degree of stereoselectivity, providing access to specific diastereomers.[1] From this pivotal intermediate, a variety of synthetic routes can be explored.

Synthesis of SIRT2 Inhibitors

Substituted chroman-4-ones, which can be readily converted to 4-chromanols, have been identified as potent and selective inhibitors of SIRT2, an enzyme implicated in aging-related diseases.[1] The general synthetic approach involves the reduction of the chroman-4-one to the corresponding this compound, which can then be further modified.

Diagram: Synthesis of a this compound Intermediate for SIRT2 Inhibitor Development

Caption: General workflow for the synthesis of SIRT2 inhibitors from substituted chroman-4-ones via a this compound intermediate.

Antimicrobial and Antitubercular Agents

The 4-chromanone scaffold and its derivatives, including 4-chromanols, have demonstrated significant antimicrobial activity.[2][4] Studies have shown that the reduction of the 4-keto group to a hydroxyl group can enhance the antitubercular potency of these compounds.[4]

Experimental Protocols

General Protocol for the Synthesis of 4-Chromanones

This protocol is a general method for the synthesis of substituted chroman-4-ones, which serve as the precursors to 4-chromanols.

Materials:

-

Appropriate 2'-hydroxyacetophenone

-

Appropriate aldehyde

-

Diisopropylamine (DIPA)

-

Ethanol (EtOH)

-

Dichloromethane (CH2Cl2)

-

10% Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Brine

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the appropriate aldehyde (1.1 equivalents) and diisopropylamine (1.1 equivalents).

-

Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

-

After cooling, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

-

Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired chroman-4-one.

Protocol for the Reduction of 4-Chromanone to this compound

This protocol describes the reduction of a substituted chroman-4-one to the corresponding this compound.

Materials:

-

Substituted chroman-4-one (e.g., 8-bromo-6-chloro-2-pentylchroman-4-one)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH4)

-

Dichloromethane (CH2Cl2)

-

Water

-

Brine

-

Magnesium sulfate (MgSO4)

Procedure:

-

Dissolve the substituted chroman-4-one in methanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the this compound. This reaction often produces a high diastereomeric ratio.[1]

Quantitative Data Summary

The following tables summarize representative yields and other quantitative data for the synthesis of 4-chromanones and their subsequent reduction to 4-chromanols, as well as the biological activity of some derivatives.

| Precursor (Chroman-4-one) | Product (this compound) | Reducing Agent | Solvent | Yield (%) | Diastereomeric Ratio | Reference |

| 8-bromo-6-chloro-2-pentylchroman-4-one | 8-bromo-6-chloro-2-pentylchroman-4-ol | NaBH4 | MeOH | ~100 | 96:4 | [1] |

| Compound | Target | Activity (IC50) | Reference |

| Substituted Chroman-4-ones | SIRT2 | Low micromolar | [1] |

| 2-propyl-4-chromanol | Mycobacterium tuberculosis | MIC = 12.5 µg/mL | [4] |

Asymmetric Synthesis of Chiral Chromanols

The stereoselective synthesis of chiral this compound derivatives is crucial for investigating their structure-activity relationships.[3] Organocatalytic methods have been developed for the asymmetric synthesis of polysubstituted chiral chromans, which can be precursors to or derivatives of 4-chromanols.[5] Chiral phosphoric acid-catalyzed asymmetric cycloadditions also provide a route to highly stereoselective chiral chromans.[6]

Diagram: Logic of Asymmetric Synthesis of Chiral Chromans

Caption: Conceptual workflow for the asymmetric synthesis of chiral chromans using chiral catalysts.

Conclusion

This compound serves as a highly valuable and versatile intermediate in the synthesis of a wide array of bioactive molecules. The straightforward access from substituted 4-chromanones, coupled with the potential for stereoselective synthesis, makes it an attractive building block for medicinal chemists and researchers in drug development. The protocols and data presented here provide a solid foundation for the exploration of novel this compound-based compounds with potential therapeutic applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. KR101769204B1 - New method for preparation of chiral chromanol derivatives - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic Asymmetric [4 + 2] Cycloaddition of ortho-Alkenyl Naphthols/Phenols with ortho-Quinone Methides: Highly Stereoselective Synthesis of Chiral 2,3,4-Trisubstituted Chromans - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 4-Chromanol in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction